molecular formula C19H18F2N4O B2411113 4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2195552-21-5

4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2411113
CAS No.: 2195552-21-5
M. Wt: 356.377
InChI Key: VIQKCUYQGIWSKV-UHFFFAOYSA-N
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Description

4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring, a pyridine ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-difluorophenylacetonitrile with piperazine under specific conditions to form the piperazine derivative. This intermediate is then reacted with pyridine-2-carbonitrile in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The difluorophenyl group and piperazine ring are known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile is unique due to its combination of a difluorophenyl group, piperazine ring, and pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

4-[4-[1-(2,4-difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O/c1-13(17-3-2-15(20)11-18(17)21)24-6-8-25(9-7-24)19(26)14-4-5-23-16(10-14)12-22/h2-5,10-11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQKCUYQGIWSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N2CCN(CC2)C(=O)C3=CC(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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